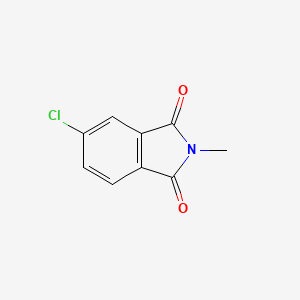

N-methyl-4-chlorophthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFSQEWFDPNDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289042 | |

| Record name | N-methyl-4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63197-17-1 | |

| Record name | NSC58662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N Methyl 4 Chlorophthalimide and Halogenated Imides

Elucidation of Core Reaction Pathways and Intermediates

The reactivity of N-methyl-4-chlorophthalimide and related halogenated imides is diverse, encompassing a range of reaction pathways. Understanding these pathways at a molecular level is essential for controlling reaction outcomes and designing novel chemical transformations.

Transimidation Reaction Mechanisms

Transimidation is a chemical process where the imide group of one molecule is exchanged with an amine, leading to the formation of a new imide. This reaction is an equilibrium process, and its efficiency often depends on shifting the equilibrium towards the desired product. mdpi.com

Recent research has shed light on the mechanistic intricacies of transimidation reactions. For instance, studies involving metal catalysts have proposed a mechanism that begins with the reaction of a secondary amide with a precatalyst to form a metal-amidate complex. mdpi.com This complex then reacts with a primary amine to generate an adduct, followed by a proton transfer between the nitrogen atoms. mdpi.com An intramolecular nucleophilic attack of the amido-ligand on the carbonyl of the amide forms a metallacycle intermediate. mdpi.com Isomerization of this intermediate, where the metal center coordinates to the other nitrogen atom, precedes the formation of the final products. mdpi.com The liberation of a volatile amine, such as ammonia, often serves as the driving force for these reactions by shifting the equilibrium. mdpi.com

A patent for the synthesis of 4-chlorophthalic anhydride (B1165640) describes a transimidation reaction where N-methyl-4-chlorotetrahydrophthalimide is a byproduct. google.com This byproduct can be converted to this compound through aromatization. google.com

Free-Radical Halogenation Pathways

N-halogenated imides are effective reagents for free-radical halogenation of hydrocarbons. researchgate.netcdnsciencepub.com This process typically involves the homolytic cleavage of the nitrogen-halogen bond to generate a halogen radical, which then initiates a chain reaction. wikipedia.orglibretexts.org

The photoinitiated free-radical chlorination of hydrocarbons using N-chlorophthalimide has been a subject of detailed investigation. researchgate.net Under UV irradiation, the N-Cl bond in N-chlorophthalimide can undergo homolytic cleavage to produce a phthalimidyl radical and a chlorine radical. libretexts.orglumenlearning.comdocbrown.info The chlorine radical is the primary chain-carrying species, abstracting a hydrogen atom from a hydrocarbon to form an alkyl radical and hydrogen chloride. lumenlearning.comsavemyexams.comlibretexts.org This alkyl radical then reacts with another molecule of N-chlorophthalimide to yield the chlorinated hydrocarbon and regenerate the phthalimidyl radical, which can propagate the chain. lumenlearning.com

Initiation: The reaction is initiated by an external energy source, like UV light, which causes the homolytic cleavage of the halogenating agent. libretexts.orgsavemyexams.com

Propagation: A series of chain-propagating steps occur where a radical reacts with a stable molecule to form a new radical. lumenlearning.comunacademy.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.com

Table 1: Key Steps in Free-Radical Halogenation

| Step | Description | Example (Chlorination of Methane) |

|---|---|---|

| Initiation | Homolytic cleavage of the N-Cl bond by UV light to form radicals. libretexts.orgsavemyexams.com | Cl2 + UV light → 2 Cl• |

| Propagation | A chlorine radical abstracts a hydrogen from methane, forming a methyl radical. The methyl radical then reacts with another chlorine molecule. lumenlearning.comunacademy.com | CH4 + Cl• → •CH3 + HCl •CH3 + Cl2 → CH3Cl + Cl• |

| Termination | Two radicals combine to form a stable molecule, ending the chain reaction. lumenlearning.com | Cl• + Cl• → Cl2 •CH3 + Cl• → CH3Cl •CH3 + •CH3 → C2H6 |

A significant finding in the study of free-radical chlorination with N-chlorophthalimide is the complication arising from the equilibration of the initially formed alkyl radicals with hydrogen chloride, a product of the hydrogen abstraction step. researchgate.net This reversible hydrogen abstraction from hydrogen chloride by the alkyl radical can influence the final product distribution. researchgate.net This equilibrium means that the selectivity of the chlorination may not solely depend on the initial hydrogen abstraction step but also on the relative stabilities of the various alkyl radicals and their rates of reaction with the chlorinating agent.

The mechanism for allylic and benzylic bromination using N-bromosuccinimide (NBS) was a subject of debate for a long time. The currently accepted mechanism, proposed by Paul Goldfinger, suggests that the role of NBS is to maintain a very low concentration of molecular bromine (Br2). wikipedia.orgmasterorganicchemistry.com The reaction is initiated by a small amount of Br2, which undergoes homolytic cleavage to form bromine radicals. masterorganicchemistry.com These radicals then abstract an allylic or benzylic hydrogen, and the resulting radical reacts with Br2 to form the product and regenerate a bromine radical. masterorganicchemistry.com The hydrogen bromide (HBr) produced then reacts with NBS to regenerate the Br2 needed for the propagation step. masterorganicchemistry.com This mechanism is considered more accurate than the earlier Bloomfield mechanism, which proposed the succinimidyl radical as the chain carrier. wikipedia.org Similar mechanistic principles are expected to apply to chlorinations using N-chloroimides, where the N-chloroimide serves to provide a low, steady concentration of molecular chlorine.

Oxidative Reaction Mechanisms with N-Chlorophthalimide

N-chlorophthalimide (NCP) is also a versatile oxidizing agent for various organic substrates, including alcohols and aldoses. ijrti.orgijcrt.orgijrti.org Mechanistic studies of these oxidations often reveal complex pathways involving different reactive species derived from NCP.

In aqueous acetic acid medium, the oxidation of aldoses by NCP has been shown to be first-order in [NCP]. ijrti.orgijsdr.org The reactive species is often proposed to be protonated hypochlorous acid (H2O+Cl), which is formed from the hydrolysis of NCP in the acidic medium. ijrti.orgijsdr.org The mechanism typically involves the formation of an activated complex between the substrate and the oxidizing species in a pre-equilibrium step, followed by a rate-determining disproportionation to yield the oxidation products, such as aldonic acids. ijrti.orgijsdr.org The negative entropy of activation observed in some of these reactions suggests a more ordered transition state. ijrti.org

The oxidation of cyclopentanol (B49286) by NCP in an acetic acid medium also follows pseudo-first-order kinetics and is acid-catalyzed. ijcrt.org The proposed mechanism involves the interaction of the powerful electrophilic species H2O+Cl with cyclopentanol to form a chloronium ion in the rate-determining step. ijcrt.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-chlorophthalimide |

| Hydrogen chloride |

| 4-chlorophthalic anhydride |

| N-methyl-4-chlorotetrahydrophthalimide |

| N-bromosuccinimide |

| Molecular bromine |

| Hydrogen bromide |

| Hypochlorous acid |

| Cyclopentanol |

| Aldonic acids |

Kinetic Studies of Oxidation Processes

Kinetic studies on the oxidation of organic compounds using N-haloimides, such as N-chlorophthalimide (NCP), have provided valuable insights into the reaction mechanisms. In the oxidation of cyclopentanol by NCP in an acetic acid medium, the reaction demonstrates pseudo-first-order kinetics with respect to both the oxidant [NCP] and the substrate [cyclopentanol]. ijcrt.org This indicates that the rate of the reaction is directly proportional to the concentration of each of these reactants.

The reaction is also subject to acid catalysis. ijcrt.org The rate of the reaction is influenced by the concentration of acid in the medium, suggesting that protonation plays a key role in the reaction mechanism.

Thermodynamic parameters, including the energy of activation, have been computed from these kinetic studies, which helps in proposing a plausible mechanism for the oxidation process. ijcrt.org It has been observed that the reaction follows first-order kinetics with respect to [NCP] and is characterized by an induction period. ijcrt.org

Kinetic investigations of the oxidation of amino acids, such as valine and isoleucine, by N-bromophthalimide (NBP) have also been conducted. researchgate.net These studies often reveal first-order kinetics with respect to the N-haloimide and can show varying orders with respect to the amino acid and hydrogen ion concentration, depending on the specific conditions. researchgate.net For instance, the oxidation of isoleucine by NBP is first-order in both [NBP] and the [amino acid], but shows a negative fractional order with respect to [H+]. researchgate.net

Influence of Solvent Composition on Reaction Velocity

The composition of the solvent medium significantly impacts the reaction velocity in oxidation reactions involving N-chlorophthalimide (NCP). In the oxidation of cyclopentanol by NCP, an increase in the proportion of acetic acid in an acetic acid-water mixture leads to an increase in the first-order rate constant. ijcrt.org This acceleration of the reaction rate with a decrease in the dielectric constant of the medium suggests that the transition state is less polar than the reactants. ijcrt.org

This observation is consistent with a mechanism where the reactive species is a cationic electrophile, such as H2O+Cl, which interacts with the alcohol in the rate-determining step. ijcrt.org The lower polarity of the solvent stabilizes the less polar transition state, thereby increasing the reaction velocity.

Conversely, some studies have reported that the reaction velocity is retarded with an increase in the solvent composition, indicating a more complex interplay of solvent effects that may depend on the specific substrate and reaction conditions. ijcrt.org The stability of diaminosulfide functional groups, for example, has been shown to be greater in apolar, aprotic solvents compared to polar, protic solvents where they degrade more rapidly. nih.gov

Acid Catalysis in Oxidation Reactions

Acid catalysis is a prominent feature in the oxidation of alcohols by N-chlorophthalimide (NCP). ijcrt.org The kinetic study of cyclopentanol oxidation by NCP in an acetic acid medium reveals that the reaction is acid-catalyzed. ijcrt.org This catalytic effect is evidenced by the dependence of the reaction rate on the concentration of sulfuric acid in the medium. ijcrt.org

The proposed mechanism suggests that the active oxidizing species is a protonated form of the N-haloimide or a species derived from it in the acidic medium. One proposed reactive cationic electrophile is H2O+Cl, which is formed in the presence of acid and subsequently interacts with the alcohol to form a chloronium ion in the rate-determining step. ijcrt.org

Nucleophilic Substitution Mechanisms

Halogen Bond Activated C-N Cross-Coupling

A metal-free C-N cross-coupling reaction between alkyl halides and N-haloimides, including N-chlorophthalimide, can be achieved through a halogen bond activated nucleophilic substitution mechanism. lnu.edu.cnsemanticscholar.org This method provides an efficient route for the synthesis of aminated products. lnu.edu.cn

The reaction is typically activated by an organobase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). lnu.edu.cnsemanticscholar.org The proposed mechanism involves the formation of a halogen bond adduct between the N-haloimide (e.g., N-chlorophthalimide) and DBU. lnu.edu.cn This interaction leads to an ion pair intermediate. lnu.edu.cnsemanticscholar.org The halogen bond between this intermediate and the alkyl halide is thought to facilitate the nucleophilic substitution, enabling a reaction that would otherwise be inert to occur. semanticscholar.org

The scope of this reaction is broad, encompassing various alkyl halides (chlorides, bromides, and iodides) and N-haloimides. lnu.edu.cn For instance, benzyl (B1604629) chloride reacts with N-chlorophthalimide in the presence of DBU to yield the corresponding imidation product in high yield. lnu.edu.cn Dihalides are also suitable substrates, potentially leading to mono-aminated products with a remaining halogen atom for further functionalization. semanticscholar.org The efficiency of the reaction can be influenced by the nature of the halogen on the N-haloimide, with N-chlorophthalimide often being more efficient than N-bromophthalimide. semanticscholar.org

The concept of a three-center-four-electron (3c4e) halogen bond has also been explored in catalysis, demonstrating the potential of halogen bonding to activate reactions. chemrxiv.org

Phosphonium (B103445) Salt Mediated Deoxyamination of Alcohols

The deoxyamination of alcohols to form imide and amine derivatives can be mediated by phosphonium species generated in situ from the reaction of N-haloimides, such as N-chlorophthalimide, and triphenylphosphine (B44618). researchgate.netiu.edu This methodology allows for the construction of new C-N bonds through the direct amination of both activated and unactivated alcohols. iu.edu

Mechanistic investigations using 31P NMR spectroscopy have provided insight into the reactive intermediates. iu.edunih.govacs.org The reaction of N-chlorophthalimide with triphenylphosphine generates a mixture of a chloro-phosphonium salt and an imido-phosphonium salt. nih.govacs.org In a solvent like DMF, these species can be consumed to form a Vilsmier-Heck type phosphonium adduct, which then reacts with the alcohol to form an alkoxy-phosphonium intermediate. iu.edu Subsequent displacement of this intermediate yields the desired product and triphenylphosphine oxide. iu.edu In a non-coordinating solvent like toluene, the initially formed chloro- and imido-phosphonium salts are the likely reactive species. iu.edu

This method has been successfully applied to a range of alcohols and amines. iu.edu For example, primary aliphatic alcohols can be converted to their corresponding aminated products in nearly quantitative yields using N-chlorosuccinimide (NCS) as the activating agent. iu.edu The protocol also allows for the coupling of various primary and secondary amines to alcohols. iu.edu An application of this methodology includes the synthesis of the anti-Parkinson's agent Piribedil. iu.edu

Photochemical and Photocatalytic Reaction Mechanisms

Visible light photocatalysis has emerged as a powerful tool for generating nitrogen-centered radicals under mild conditions. acs.org Phthalimides can serve as precursors to these radicals. acs.org One proposed mechanism involves a single-electron transfer (SET) from the excited state of a photocatalyst to the phthalimide (B116566) derivative, which results in the formation of a nitrogen-centered radical. acs.org This radical can then participate in various synthetic transformations.

In the context of deracemization reactions, photochemical and photocatalytic methods utilize light and a chiral photocatalyst to convert racemic mixtures into enantioenriched products. researchgate.net The mechanism often involves the generation of a planar intermediate from the excited state of the substrate, which is facilitated by the photocatalyst. researchgate.net Photoredox catalysis, in particular, can proceed through steps like single-electron transfer (SET), hydrogen atom transfer (HAT), and enantioselective proton transfer. researchgate.net

The direct photochemical amination of aromatic C-H bonds using N-haloamines in highly acidic media has also been reported. whiterose.ac.uk The proposed mechanism involves the initial protonation of the N-chloroamine, followed by cleavage to form a protonated aminyl radical intermediate. whiterose.ac.uk

While specific photochemical or photocatalytic reaction mechanisms involving this compound are not extensively detailed in the provided search results, the general principles of photocatalysis with related imides and haloamines suggest that it could potentially undergo similar transformations, such as the generation of an imidyl radical upon photoexcitation or through photocatalytic SET processes. These reactive intermediates could then engage in a variety of synthetic applications.

Visible Light-Induced Nitrogen-Centered Radical-Mediated C-H Imidation

The C-H imidation of arenes and heteroarenes can be accomplished through visible-light-induced photocatalysis. rsc.org In this process, N-haloimides, such as N-chlorophthalimide, serve as the source for nitrogen-centered radicals. rsc.orgsnu.ac.krrsc.org The reaction is typically mediated by an iridium(III) photoredox catalyst. rsc.org The proposed mechanism commences with the excitation of the photocatalyst by visible light. nih.gov The excited-state catalyst is then reductively quenched by the N-chloroimide, which leads to the formation of a nitrogen-centered phthalimidyl radical. rsc.orgnih.gov This highly reactive radical intermediate subsequently engages in the C-H imidation of aromatic substrates to furnish the corresponding N-aryl imide products at room temperature. rsc.org

This photocatalytic approach represents a mild and efficient method for generating N-centered radicals from N-haloimide precursors, enabling a range of C-N bond-forming reactions. rsc.orgnih.gov

Formation and Role of Halogen-Bonded Electron Donor-Acceptor Complexes

N-haloimides, including compounds like this compound, are known to act as halogen bond donors. researchgate.netsemanticscholar.org They can form a noncovalent, attractive interaction with a Lewis base, which functions as the halogen bond acceptor. semanticscholar.org This interaction can lead to the formation of a halogen-bonded electron donor-acceptor (EDA) complex. iu.edu

Mechanistic studies propose that such an EDA complex between a base (e.g., lithium tert-butoxide) and the N-haloimide is responsible for enhanced photoreactivity in certain reactions. iu.edu Quantum calculations have shown that the formation of this type of complex can be an exergonic process, indicating it is energetically favored. iu.edu Once formed, this halogen-bonded adduct can absorb visible light, initiating a single-electron transfer to generate a radical anion and a tert-butoxide radical, thereby triggering subsequent radical reactions. iu.edu This activation mode, facilitated by the formation of an EDA complex, is a key mechanistic feature in the photochemistry of N-haloimides. iu.edudiva-portal.org

Mechanistic Studies of Amide and Imide Functionalization

Regioselective Amination of Amides

A metal-free, photoexcited method has been developed for the regioselective C(sp³)–H amination of amides using N-haloimides. iu.edu The proposed mechanism for this transformation involves the formation of a halogen-bonded complex between the N-haloimide and a base, such as lithium tert-butoxide. iu.edu This complex absorbs blue light, leading to a single-electron transfer that generates a phthalimidyl radical. iu.edu This radical then facilitates the amination of the amide substrate. iu.edu

The regioselectivity of the reaction appears to be influenced by steric factors, with a preference for amination at less hindered positions, such as a methyl group over a methylene (B1212753) carbon. iu.edu However, the choice of the N-haloimide is critical for reactivity. Research has shown that while N-bromophthalimide is effective, the use of N-chlorophthalimide can result in an almost complete shutdown of the reaction, yielding only minimal amounts of the desired product. iu.edu

| N-Haloimide Employed | Substrate | Product Yield | Reference |

| N-Bromophthalimide | Dimethylacetamide | 65% | iu.edu |

| N-Chlorophthalimide | Dimethylacetamide | 4% | iu.edu |

Aminocatalytic α-Chlorination of Aldehydes

The enantioselective aminocatalytic α-chlorination of aldehydes is a mechanistically complex reaction. nih.govacs.org It often utilizes N-chlorophthalimide (NCP) or similar reagents as the chlorine source. acs.org A key challenge in this reaction is the tendency to proceed through unselective pathways involving neutral intermediates. nih.govresearchgate.net The use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) has been shown to be effective in shifting the reaction toward a more selective pathway that involves charged intermediates. nih.govacs.org This solvent stabilizes the crucial iminium ion intermediate relative to the neutral downstream species that can erode enantioselectivity. nih.gov This rational, mechanism-based approach has enabled the use of lower catalyst loadings and milder reaction conditions. nih.govacs.org

Mechanistic studies have revealed the existence of unexpected reaction pathways that can diminish the enantioselectivity of the α-chlorination of aldehydes. nih.govacs.orgresearchgate.net The primary catalytic intermediate, a charged iminium ion, exists in equilibrium with neutral, diastereomeric 1,2-aminal adducts (often designated as syn and anti). nih.govacs.org

Several catalyst deactivation pathways have been identified in the aminocatalytic α-chlorination of aldehydes. nih.gov One significant pathway involves the direct reaction of the free aminocatalyst with the chlorinating agent, such as an N-chlorophthalimide. nih.govacs.org

¹H NMR spectroscopic monitoring has shown that this interaction can lead to the immediate and reversible chlorination of the catalyst. nih.gov For certain types of catalysts, specifically those of the Jørgensen–Hayashi type bearing two phenyl groups, this chlorination can be followed by an irreversible Grob-type fragmentation. nih.gov This fragmentation represents a major catalyst deactivation route. nih.gov

| Catalyst Deactivation Process | Description | Consequence | Reference |

| Catalyst Chlorination | Reversible reaction of the free amine catalyst with the N-chloroimide. | Reduces the concentration of active catalyst. | nih.gov |

| Grob-type Fragmentation | Irreversible fragmentation following chlorination of specific catalyst structures. | Permanent loss of catalyst activity. | nih.gov |

| Water-induced Deactivation | Excess water can shift equilibria toward the free catalyst, promoting deactivation. | Lower overall reaction yield. | nih.govresearchgate.net |

To mitigate these deactivation processes, strategies such as the slow addition of the chlorinating agent have been employed. acs.org This approach helps to maintain a low concentration of the chlorinating agent, thereby minimizing its reaction with the free catalyst. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the phthalimide ring.

The analysis of a closely related compound, N-methylphthalimide (NMP), shows characteristic signals for the aromatic protons and the N-methyl group. dea.gov The aromatic protons of NMP typically appear as two multiplets in the region of 7.70-7.85 ppm, while the N-methyl protons present as a sharp singlet around 3.1 ppm. dea.govchemicalbook.com

For this compound, the introduction of the electron-withdrawing chlorine atom at the 4-position of the phthalimide ring would alter the chemical shifts of the aromatic protons. The proton ortho to the chlorine (H-5) would be shifted downfield, while the other protons (H-6 and H-3) would also experience shifts based on the electronic effects. The N-methyl group, being further from the chloro-substituent, would likely show a singlet with a chemical shift similar to that in NMP. The splitting patterns of the aromatic protons provide definitive information on their relative positions. In mechanistic studies, ¹H NMR can be used to track the progress of reactions by monitoring the disappearance of reactant signals and the appearance of product signals. rsc.orgresearchgate.net

Table 1: Representative ¹H NMR Data for N-methylphthalimide Data obtained in CDCl₃ solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | dd | 2H | Aromatic-H |

| 7.70 | dd | 2H | Aromatic-H |

| 3.1 (approx.) | s | 3H | N-CH₃ |

Note: Data is for the related compound N-methylphthalimide. dea.govchemicalbook.com dd = doublet of doublets, s = singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Based on data for N-methylphthalimide, the carbonyl carbons of the imide group are the most deshielded, appearing around 168 ppm. chemicalbook.com The aromatic carbons typically resonate between 123 and 134 ppm, and the N-methyl carbon appears as an upfield signal around 24 ppm. chemicalbook.com

In this compound, the carbon atom directly bonded to the chlorine (C-4) would exhibit a significant shift, and the other aromatic carbon signals would be adjusted according to their position relative to the substituent. The precise chemical shifts can be predicted using computational models and are invaluable for confirming the regiochemistry of chlorination. rsc.org

Table 2: Representative ¹³C NMR Data for N-methylphthalimide Data obtained in CDCl₃ solvent.

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | C=O |

| 133.9 | Aromatic-C |

| 132.1 | Aromatic-C |

| 123.2 | Aromatic-C |

| 24.1 | N-CH₃ |

Note: Data is for the related compound N-methylphthalimide. chemicalbook.com The assignments for the aromatic carbons are general.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dea.gov In the synthesis of this compound, GC-MS serves as an essential tool for monitoring the reaction's progress and purity of the product. researchgate.net

The GC column separates the components of a reaction mixture, such as the starting materials, intermediates, the final product, and any byproducts. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of each compound. acspublisher.com This is particularly useful in optimizing reaction conditions, identifying impurities, and confirming the identity of the desired product by its molecular ion peak and characteristic fragmentation pattern. dea.govresearchgate.net For instance, the analysis of N-methylphthalimide in various samples has been successfully performed using GC-MS, demonstrating the technique's utility for phthalimide derivatives. dea.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an effective method for identifying the functional groups present in a compound. utdallas.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent features would be the strong absorption peaks corresponding to the carbonyl (C=O) groups of the five-membered imide ring. Amides and imides typically show intense C=O stretching vibrations. utdallas.edu For phthalimide derivatives, these often appear as two distinct bands due to symmetric and asymmetric stretching, typically in the range of 1700-1780 cm⁻¹. nih.gov

Other significant absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). vscht.cz The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (650-1000 cm⁻¹). libretexts.org The C-Cl stretch typically appears as a strong band in the lower wavenumber region of the fingerprint region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 1780 - 1700 | C=O stretch (asymmetric & symmetric) | Imide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Methyl (N-CH₃) |

| 1620 - 1450 | C=C stretch | Aromatic Ring |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Note: These are general ranges and the exact positions can vary. nih.govvscht.czlibretexts.org

Advanced Spectroscopic Methods for In-Depth Mechanistic Insights

While ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy provide fundamental structural and reactivity data, advanced methods can offer deeper insights. Computational chemistry, particularly Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopy to predict and interpret spectra. nih.gov DFT calculations can help assign vibrational modes in an IR spectrum and predict NMR chemical shifts with high accuracy, aiding in the definitive assignment of complex spectra. nih.gov

For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and between protons and carbons, respectively. Solid-state NMR can also be utilized, as demonstrated in studies with isotopically labeled N-methylphthalimide, to determine chemical shift tensors and bond distances in the solid phase, providing information that is not accessible from solution-state NMR. dtic.mil These advanced techniques are invaluable for resolving ambiguous structural details and understanding the subtle electronic effects that govern the reactivity of this compound.

Future Directions and Advanced Research Perspectives for N Methyl 4 Chlorophthalimide

Development of Sustainable and Greener Synthetic Pathways

The pursuit of environmentally benign chemical manufacturing is a major driver in modern synthetic chemistry. For N-methyl-4-chlorophthalimide, future research will likely concentrate on moving away from traditional synthetic methods that may involve harsh conditions and hazardous materials, towards greener alternatives.

Conventional synthesis of this compound can involve high temperatures and the use of potentially harmful solvents. A patented method, for example, describes the reaction of 4-chlorotetrahydrophthalic anhydride (B1165640) with methylamine (B109427) at temperatures between 150°C and 180°C. nih.gov While this method provides a high yield, the energy-intensive nature of the process presents an opportunity for improvement through green chemistry principles.

Several innovative techniques applicable to the synthesis of phthalimides are being explored:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times, often from hours to mere minutes, while increasing product yields. eijppr.comnih.govresearchgate.netarkat-usa.org It is a highly efficient method for the formation of the imide ring from a phthalic anhydride and an amine. arkat-usa.org The application of microwave heating, particularly under solvent-free conditions, presents a significant step towards a more sustainable synthesis of this compound. nih.govresearchgate.net

Ultrasound-Promoted Synthesis: The use of ultrasonic waves as an energy source can facilitate chemical reactions under milder conditions. utk.edunih.gov For the synthesis of substituted phthalimides, sonication has been shown to be effective in green solvents like ethanol (B145695), leading to high yields through a streamlined process. utk.edunih.gov

Innovative Solvent Systems: The environmental impact of a synthesis is heavily influenced by the choice of solvent. High-temperature, high-pressure mixtures of water and ethanol are being investigated as a clean medium for phthalimide (B116566) synthesis. researchgate.net This approach leverages the altered properties of these benign solvents under such conditions to drive the reaction and can lead to the direct formation of pure crystalline products, reducing the need for extensive purification. researchgate.net

Advanced Catalysis: The development of novel catalysts is crucial for greener synthesis. This includes the use of metal-free catalytic systems, such as organocatalysis, which avoid the toxicity and cost associated with heavy metals. nih.gov Palladium-catalyzed reactions, such as oxidative carbonylation, also offer a highly atom-economical, one-pot route to the phthalimide core structure from readily available starting materials. mdpi.com

Table 1: Comparison of Greener Synthetic Methods for Phthalimides

| Green Synthetic Method | Key Advantages | Illustrative Conditions |

| Microwave-Assisted | Reduced reaction time, increased yield, less solvent | Solvent-free or high-boiling point solvents (e.g., DMF), 170°C |

| Ultrasound-Promoted | Milder reaction conditions, use of green solvents | Ethanol, Room temperature to 51°C |

| High-Temperature/High-Pressure H2O/EtOH | Clean reaction, direct product crystallization | 1:1 (v/v) H2O/EtOH, elevated temperature and pressure |

| Metal-Free Catalysis | Avoidance of heavy metals, environmentally friendly | Organocatalysts, acid or base catalysis |

The adoption and adaptation of these green methodologies are expected to lead to more economically and environmentally sustainable production of this compound.

Exploration of Novel Reactivities and Catalytic Systems

Future research will undoubtedly uncover new reactivities of the this compound scaffold, enabled by the development of novel catalytic systems. The presence of a chloro-substituent on the aromatic ring and the imide functionality provides multiple sites for chemical modification.

Cross-Coupling Reactions: The chlorine atom on the phthalimide ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura coupling could be employed to form new carbon-carbon bonds, allowing for the introduction of a wide array of aryl or alkyl groups at this position. researchgate.net This would open up a vast chemical space for the synthesis of novel derivatives with tailored electronic and steric properties.

C-H Functionalization: Direct C-H bond activation and functionalization are powerful tools for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov Catalytic systems, for instance those based on cobalt, could enable the selective functionalization of the aromatic C-H bonds of the phthalimide core. utk.edu

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are emerging as powerful and sustainable strategies in organic synthesis. eijppr.comnih.gov These techniques can generate highly reactive intermediates under mild conditions, enabling unique chemical transformations. For instance, electrochemical methods have been used for the synthesis of phthalimides via tandem cyclocondensation and α-C–H oxidation. eijppr.com Photocatalysis could be employed to initiate radical reactions, leading to novel functionalization patterns on the this compound molecule.

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Potential Site of Reaction | Potential Outcome |

| Suzuki-Miyaura Coupling | C-Cl bond | Introduction of new aryl or alkyl groups |

| C-H Functionalization | Aromatic C-H bonds | Direct introduction of functional groups |

| Photocatalysis | Phthalimide ring | Generation of radical intermediates for novel bond formations |

| Electrochemical Synthesis | Imide formation | Greener synthesis route |

The exploration of these and other novel reactivities will significantly expand the synthetic utility of this compound, making it a more versatile building block for advanced applications.

Expansion of Derivatives for Targeted Advanced Applications

The this compound scaffold holds considerable promise for the development of new molecules with targeted applications in medicine, agriculture, and materials science. The phthalimide core is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov

Medicinal Chemistry: By strategically modifying the this compound structure, a library of derivatives can be synthesized and screened for various biological activities. nih.gov The chloro-substituent can be replaced with other functional groups through cross-coupling reactions to modulate the molecule's properties and interactions with biological targets. The N-methyl group can also be varied to explore the impact on activity. Research on related phthalimide derivatives has shown their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.org

Agrochemicals: The phthalimide structure is found in some commercial herbicides and insecticides. N-chlorophthalimide, a related compound, is used in the synthesis of agrochemicals. eijppr.com Further derivatization of this compound could lead to the discovery of new and more effective crop protection agents.

Advanced Materials: Phthalimide derivatives are being investigated for their use in advanced materials. For example, they can be incorporated into polymers to create materials with specific thermal or electronic properties. nih.gov The photochemical properties of some phthalimides also make them interesting for applications in light-sensitive materials and imaging technologies. eijppr.com

The systematic exploration of derivatives of this compound, guided by an understanding of structure-activity relationships, is a key area for future research with the potential for significant discoveries in a range of fields.

Integration of Multiscale Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is set to revolutionize the way chemical research is conducted. For this compound, this integrated approach will accelerate the discovery and optimization of its derivatives for specific applications.

In Silico Drug Design: Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are invaluable tools in drug discovery. nih.govresearchgate.netresearchgate.netnih.gov QSAR models can predict the biological activity of new derivatives based on their physicochemical properties, helping to prioritize which compounds to synthesize and test. eijppr.comresearchgate.netresearchgate.netnih.gov Molecular docking can simulate the binding of a molecule to a biological target, providing insights into its mechanism of action. nih.gov Molecular dynamics simulations can provide a detailed picture of the conformational changes and interactions of the molecule over time. youtube.comyoutube.comyoutube.com

Materials Modeling: For materials science applications, multiscale modeling can bridge the gap between the molecular structure of this compound and the macroscopic properties of materials derived from it. utk.edunih.govmdpi.comresearchgate.net This can involve quantum mechanical calculations to understand the electronic properties of the molecule, atomistic simulations to model the behavior of polymers, and continuum mechanics to predict the performance of a final product. nih.govresearchgate.net

Accelerated Discovery Cycles: By using computational methods to screen large virtual libraries of this compound derivatives, researchers can identify the most promising candidates for synthesis and experimental testing. nih.gov This "fail-fast, learn-quickly" approach can significantly reduce the time and resources required to develop new molecules with desired properties.

Table 3: Computational and Experimental Integration in this compound Research

| Area of Application | Computational Method | Experimental Validation |

| Drug Discovery | QSAR, Molecular Docking, Molecular Dynamics | Synthesis and in vitro/in vivo testing of prioritized compounds |

| Materials Science | Multiscale Modeling (QM, MD, FEM) | Synthesis and characterization of polymers and other materials |

| Reaction Optimization | DFT calculations | Experimental validation of predicted reaction pathways and conditions |

The integration of these powerful computational tools with traditional experimental research will undoubtedly lead to a more rapid and rational design of new technologies based on the this compound scaffold.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.